molecular formula C23H19N3O2S B7732186 MFCD02979165

MFCD02979165

Cat. No.: B7732186
M. Wt: 401.5 g/mol
InChI Key: GWYDWUUQWZSHLL-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD02979165 is a chemical compound with a unique structure and properties that make it valuable in various scientific fields It is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02979165 involves several steps, starting with the selection of appropriate starting materials. The reaction conditions, such as temperature, pressure, and solvents, are carefully controlled to ensure the desired product is obtained with high purity and yield. Common synthetic routes include:

    Step 1: Initial reaction of starting materials under controlled conditions.

    Step 2: Purification of the intermediate product.

    Step 3: Final reaction to obtain this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves continuous monitoring and optimization to ensure consistent quality and efficiency. Industrial methods may also include additional purification steps to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

MFCD02979165 undergoes various types of chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of one functional group with another under specific conditions.

Common Reagents and Conditions

The reactions involving this compound typically use common reagents such as:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

MFCD02979165 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD02979165 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Properties

IUPAC Name

(E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-(2-prop-2-enoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S/c1-2-12-28-21-11-7-6-10-18(21)14-19(15-24)22(27)26-23-25-16-20(29-23)13-17-8-4-3-5-9-17/h2-11,14,16H,1,12-13H2,(H,25,26,27)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYDWUUQWZSHLL-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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